molecular formula C7H12N2O B6154213 4-(1-ethoxyethyl)-1H-pyrazole CAS No. 2228423-28-5

4-(1-ethoxyethyl)-1H-pyrazole

Cat. No.: B6154213
CAS No.: 2228423-28-5
M. Wt: 140.18 g/mol
InChI Key: JGVLAPRHNBXEGM-UHFFFAOYSA-N
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Description

4-(1-ethoxyethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethoxyethyl)-1H-pyrazole typically involves the reaction of ethyl vinyl ether with hydrazine hydrate, followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acidic or basic catalysts to facilitate the cyclization

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:

    Raw Materials: Ethyl vinyl ether and hydrazine hydrate

    Reaction Conditions: Controlled temperature and pressure

    Purification: Distillation or recrystallization to obtain pure product

Chemical Reactions Analysis

Types of Reactions

4-(1-ethoxyethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: Formation of pyrazole N-oxide

    Reduction: Conversion to corresponding hydrazine derivatives

    Substitution: Electrophilic substitution at the pyrazole ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents like bromine or chlorine

Major Products

    Oxidation: Pyrazole N-oxide

    Reduction: Hydrazine derivatives

    Substitution: Halogenated pyrazoles

Scientific Research Applications

4-(1-ethoxyethyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential as an enzyme inhibitor

    Medicine: Explored for its anti-inflammatory and analgesic properties

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(1-ethoxyethyl)-1H-pyrazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their activity

    Pathways: Modulates signaling pathways involved in inflammation and pain

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1H-pyrazole
  • 4-ethyl-1H-pyrazole
  • 4-(1-methoxyethyl)-1H-pyrazole

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1-ethoxyethyl)-1H-pyrazole involves the reaction of 1-ethoxyethylhydrazine with ethyl acetoacetate, followed by cyclization of the resulting intermediate.", "Starting Materials": [ "1-ethoxyethylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 1-ethoxyethylhydrazine (1.0 equiv) in ethanol and add sodium ethoxide (1.2 equiv). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add ethyl acetoacetate (1.0 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain 4-(1-ethoxyethyl)-1H-pyrazole as a white solid." ] }

CAS No.

2228423-28-5

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

4-(1-ethoxyethyl)-1H-pyrazole

InChI

InChI=1S/C7H12N2O/c1-3-10-6(2)7-4-8-9-5-7/h4-6H,3H2,1-2H3,(H,8,9)

InChI Key

JGVLAPRHNBXEGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C1=CNN=C1

Purity

95

Origin of Product

United States

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